

Application Notes and Protocols for Quality Control in Dimethoxanate Synthesis

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Compound of Interest

Compound Name: **Dimethoxanate**

Cat. No.: **B1203018**

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These application notes provide a comprehensive overview of the quality control procedures recommended for the synthesis of **Dimethoxanate**, an active pharmaceutical ingredient (API). The following protocols are designed to ensure the identity, purity, strength, and quality of the synthesized **Dimethoxanate**, aligning with general principles of Good Manufacturing Practices (GMP).

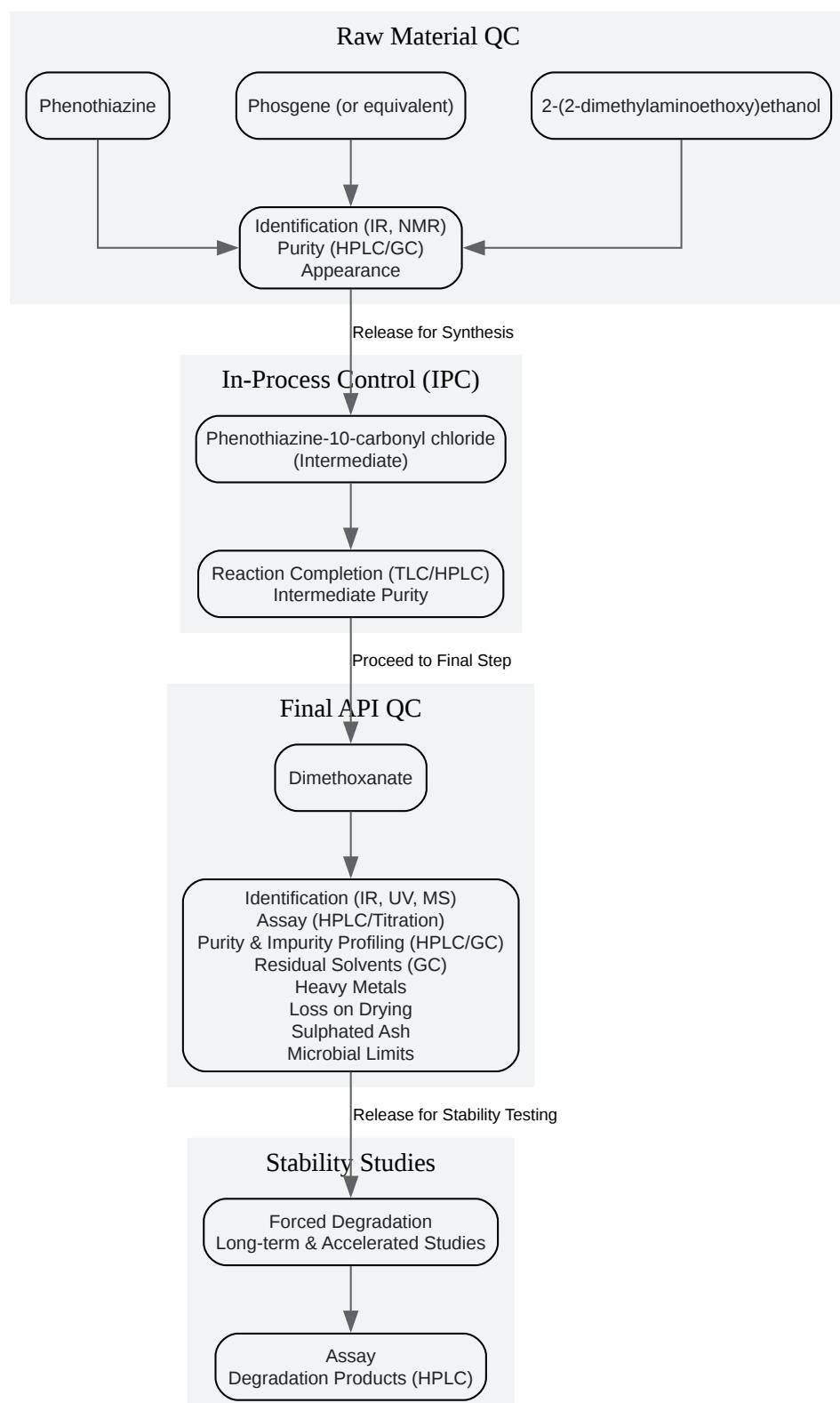
Introduction to Dimethoxanate and its Quality Control

Dimethoxanate is a cough suppressant belonging to the phenothiazine class of drugs.^[1] Its synthesis involves the reaction of phenothiazine with phosgene to form phenothiazine-10-carbonyl chloride, which is then reacted with 2-(2-dimethylaminoethoxy)ethanol.^[1] Quality control throughout the synthesis process is crucial to ensure the safety and efficacy of the final drug product.^{[2][3]} This involves rigorous testing of raw materials, in-process controls, and final product release testing.^[4]

The quality control of an Active Pharmaceutical Ingredient (API) like **Dimethoxanate** encompasses a series of tests to confirm its identity, assess its purity, determine its strength (assay), and evaluate its stability.^{[5][6]} Impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation of the final product.^{[7][8][9]} Therefore, robust analytical methods are essential for their detection and quantification.

Quality Control Workflow

The overall quality control workflow for **Dimethoxanate** synthesis is a multi-stage process, beginning with the qualification of starting materials and continuing through to the final release of the API.

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Caption: Quality control workflow for **Dimethoxanate** synthesis.

Data Presentation: Summary of Quality Control Tests and Acceptance Criteria

The following tables summarize the key quality control tests, methodologies, and typical acceptance criteria for **Dimethoxanate API**. These criteria should be established based on regulatory guidelines and validated for the specific manufacturing process.

Table 1: Identification Tests

Test	Method	Acceptance Criteria
Infrared (IR) Spectroscopy	KBr disc or ATR	The IR spectrum of the sample should be concordant with the reference standard of Dimethoxanate.
Ultraviolet (UV) Spectroscopy	Solution in a suitable solvent (e.g., Ethanol)	The UV spectrum should exhibit maxima and minima at the same wavelengths as the reference standard.
Mass Spectrometry (MS)	Electrospray Ionization (ESI) or equivalent	The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Dimethoxanate (C19H22N2O3S, MW: 358.46 g/mol). [1]

Table 2: Purity and Impurity Profiling

Test	Method	Acceptance Criteria
Purity (Assay)	HPLC	98.5% to 101.5% on a dried basis.
Related Substances	HPLC	Individual known impurity: ≤ 0.2% Individual unknown impurity: ≤ 0.1% Total impurities: ≤ 1.0%
Residual Solvents	Headspace Gas Chromatography (GC)	Meet the requirements of USP <467> or ICH Q3C for solvents used in the synthesis.
Sulphated Ash	USP <281>	≤ 0.1%
Heavy Metals	USP <231>	≤ 20 ppm

Table 3: Physical and Physicochemical Properties

Test	Method	Acceptance Criteria
Appearance	Visual Inspection	White to off-white crystalline powder.
Solubility	Visual Inspection	Soluble in methanol and ethanol, sparingly soluble in water.
Melting Point	Capillary Method	To be determined and specified. For the hydrochloride salt: 161-163 °C (decomposes). [10]
Loss on Drying	USP <731>	≤ 0.5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is designed as a stability-indicating assay for the quantification of **Dimethoxanate** and the separation of its potential process-related impurities and degradation products.

Chromatographic Conditions:

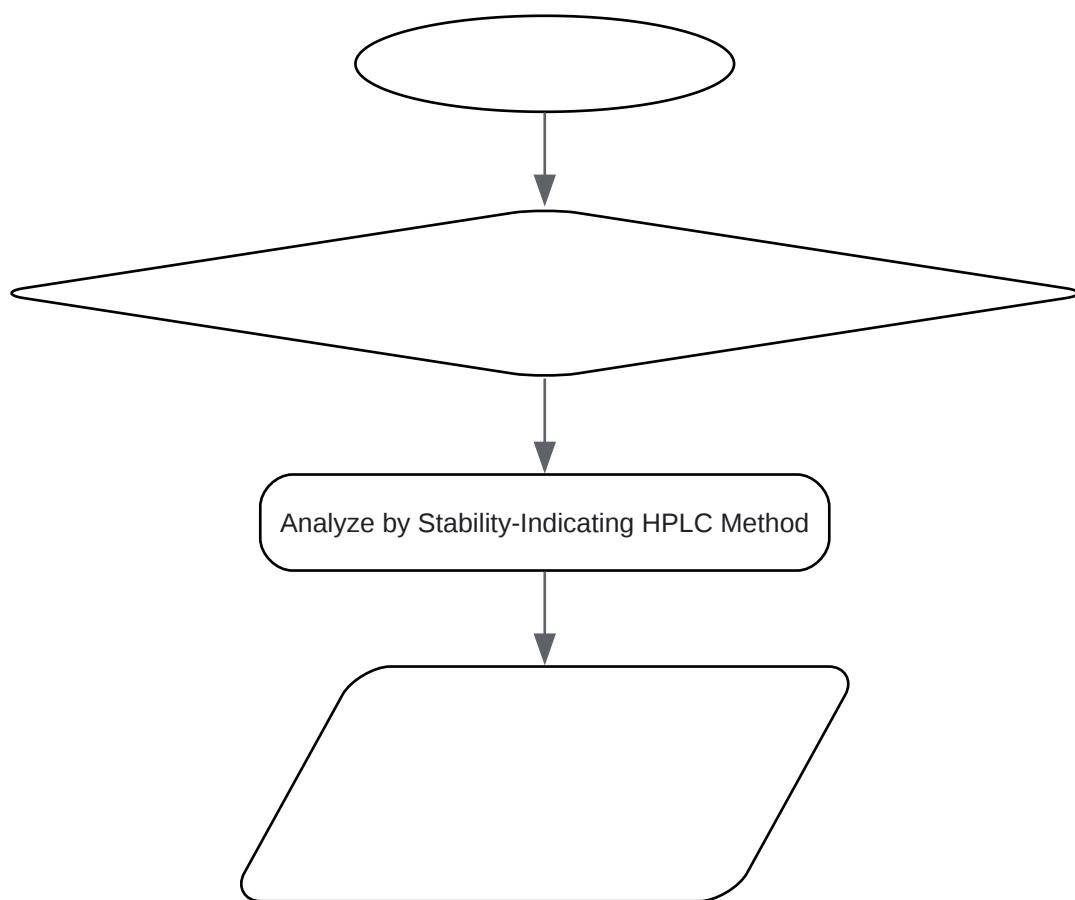
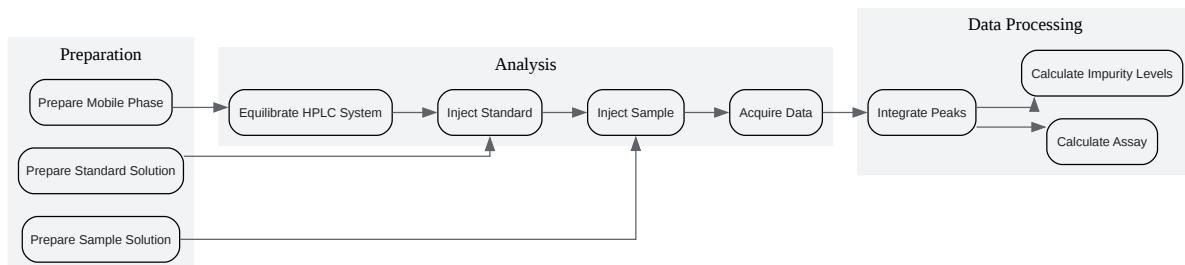
- Column: C18, 4.6 mm x 150 mm, 5 μ m particle size
- Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Dimethoxanate** reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
- Sample Solution: Accurately weigh and dissolve the synthesized **Dimethoxanate** in the mobile phase to obtain a concentration similar to the standard solution.

Procedure:

- Inject the standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the assay of **Dimethoxanate** and the percentage of impurities.



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